molecular formula C6H7N3O B13114116 N-(pyrimidin-4-ylmethyl)formamide

N-(pyrimidin-4-ylmethyl)formamide

Cat. No.: B13114116
M. Wt: 137.14 g/mol
InChI Key: URXARSRKPXNKEJ-UHFFFAOYSA-N
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Description

N-(pyrimidin-4-ylmethyl)formamide is a chemical compound with the molecular formula C6H7N3O It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-4-ylmethyl)formamide can be achieved through several methods. One efficient method involves the reaction of pyrimidine-4-carbaldehyde with formamide under mild conditions. This reaction typically requires a catalyst, such as a Lewis acid, to proceed efficiently. Another method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of pyrimidine derivatives using formic acid under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored for the direct synthesis of N-formamides by integrating reductive amination of carbonyl compounds with CO2 fixation .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-4-ylmethyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, often requiring a catalyst to enhance the reaction rate.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-(pyrimidin-4-ylmethyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrimidin-4-ylmethyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(pyrimidin-4-ylmethyl)formamide include:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • N-(pyridin-2-yl)amides

Uniqueness

This compound is unique due to its specific formamide group attached to the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(pyrimidin-4-ylmethyl)formamide

InChI

InChI=1S/C6H7N3O/c10-5-8-3-6-1-2-7-4-9-6/h1-2,4-5H,3H2,(H,8,10)

InChI Key

URXARSRKPXNKEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CNC=O

Origin of Product

United States

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